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Non-gmo-galactose - 2595-98-4; 59-23-4

Non-gmo-galactose

Catalog Number: EVT-2630183
CAS Number: 2595-98-4; 59-23-4
Molecular Formula: C6H12O6
Molecular Weight: 180.156
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Galactose can be obtained from several natural sources, including:

  • Dairy Products: Milk and its derivatives are rich in lactose, which is hydrolyzed into glucose and galactose.
  • Legumes: Certain legumes contain significant amounts of galactose.
  • Fruits: Some fruits also contribute to dietary galactose intake, albeit in smaller quantities.
Classification

Galactose is classified as a simple sugar or monosaccharide. It belongs to the group of aldohexoses due to its six carbon atoms and aldehyde functional group. In terms of its chemical structure, galactose is an epimer of glucose, differing at the fourth carbon atom. This classification is crucial for understanding its metabolic pathways and biological roles.

Synthesis Analysis

Methods

Non-GMO galactose can be synthesized through various methods, primarily focusing on enzymatic hydrolysis or fermentation processes:

  1. Enzymatic Hydrolysis: This method involves the breakdown of lactose into glucose and galactose using the enzyme lactase. This process can be conducted using milk from non-GMO sources to ensure the final product is also non-GMO.
  2. Fermentation: Certain microorganisms can ferment sugars to produce galactose. For instance, Bacillus subtilis has been engineered for enhanced galactose utilization, demonstrating how adaptive laboratory evolution can optimize microbial strains for specific sugar metabolism .

Technical Details

The enzymatic synthesis typically requires controlled conditions such as temperature and pH to optimize enzyme activity. The fermentation approach may involve specific strains of bacteria or yeast that are capable of metabolizing other sugars into galactose.

Molecular Structure Analysis

Structure

Galactose has the molecular formula C6H12O6C_6H_{12}O_6 and can exist in both linear and cyclic forms. The cyclic form predominates in solution, existing predominantly as a pyranose (six-membered ring) structure.

Data

  • Molecular Weight: 180.18 g/mol
  • Structural Formula:
Cyclic Form \text{Cyclic Form }

Galactose Structure

Chemical Reactions Analysis

Reactions

Galactose participates in several biochemical reactions:

  1. Oxidation: Galactose can be oxidized to form galacto-hexodialdose.
  2. Phosphorylation: It can be phosphorylated to form galactose-1-phosphate, which is crucial for metabolic pathways.
  3. Glycosidic Bond Formation: Galactose can react with other monosaccharides to form disaccharides or polysaccharides.

Technical Details

The oxidation reaction typically involves enzymes such as galactose oxidase, which facilitates the conversion under mild conditions. Phosphorylation often involves ATP as a phosphate donor.

Mechanism of Action

Process

The metabolism of galactose begins with its phosphorylation by galactokinase to form galactose-1-phosphate. This compound enters the Leloir pathway, where it is converted into glucose-1-phosphate through a series of enzymatic reactions involving UDP-glucose.

Data

This pathway is essential for organisms that utilize galactose as an energy source, particularly in humans where deficiencies can lead to metabolic disorders such as galactosemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Taste: Sweet taste similar to glucose but less sweet than sucrose.

Chemical Properties

  • Melting Point: Approximately 168 °C
  • Boiling Point: Decomposes before boiling
  • pH: Neutral when dissolved in water.

Relevant analyses indicate that non-GMO galactose maintains stability under normal storage conditions but may undergo degradation under extreme pH or temperature conditions.

Applications

Scientific Uses

Non-GMO galactose has several applications in scientific research and industry:

  • Food Industry: Used as a sweetener and stabilizer in various food products.
  • Clinical Nutrition: Important for individuals with lactose intolerance who require alternative carbohydrate sources.
  • Biochemical Research: Utilized in studies involving carbohydrate metabolism and enzyme kinetics.
Biosynthesis and Production of Non-GMO Galactose

Natural Biosynthetic Pathways in Eukaryotic Systems

Non-genetically modified galactose biosynthesis occurs primarily through the Leloir pathway, a conserved metabolic route in eukaryotic organisms. This pathway converts α-D-galactose to glucose-1-phosphate through a series of enzymatic reactions, utilizing endogenous substrates without genetic engineering interventions. The pathway initiates with the phosphorylation of α-D-galactose by galactokinase (GALK), forming galactose-1-phosphate. Galactose-1-phosphate uridylyltransferase (GALT) then catalyzes the transfer of a uridine monophosphate group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. The final step involves UDP-galactose-4ʹ-epimerase (GALE), which interconverts UDP-galactose and UDP-glucose to perpetuate the cycle [3] [6].

In photosynthetic organisms, galactose derivatives originate from GDP-D-mannose via GDP-mannose-3,5-epimerase activity, producing GDP-galactose for cell wall biosynthesis. This route demonstrates metabolic crosstalk between carbohydrate metabolism and structural polymer synthesis. Studies in Arabidopsis thaliana reveal that mutations in Leloir enzymes cause embryonic lethality or growth defects, underscoring the pathway’s essential role beyond energy production [9].

Table 1: Enzymatic Steps of the Leloir Pathway in Eukaryotic Systems

EnzymeReaction CatalyzedCofactor/Substrate
Galactokinase (GALK)Phosphorylation of α-D-galactoseATP
Galactose-1-phosphate uridylyltransferase (GALT)Exchange of UMP between UDP-glucose and galactose-1-phosphateUDP-glucose
UDP-galactose-4ʹ-epimerase (GALE)Epimerization of UDP-galactose to UDP-glucoseNAD+

Enzymatic Synthesis via β-Galactosidase Transgalactosylation

Enzymatic transgalactosylation using β-galactosidase (EC 3.2.1.23) provides a non-GMO method to derive galactose from lactose-rich substrates. This enzyme hydrolyzes lactose into glucose and galactose but can also catalyze transgalactosylation reactions under controlled conditions. When lactose concentrations exceed 30%, β-galactosidase transfers galactosyl moieties to acceptor molecules, generating galacto-oligosaccharides (GOS) and releasing free galactose as a by-product. The reaction efficiency depends on enzyme sources (e.g., Aspergillus oryzae vs. Kluyveromyces lactis), pH (optimum 6.0–7.5), and temperature (50–60°C) [6] [10].

Recent advances focus on enzyme immobilization to enhance galactose yield. For instance, β-galactosidase encapsulated in alginate-chitosan beads achieves 85% lactose conversion and reduces enzyme denaturation. Alternatively, L-arabinose isomerase (EC 5.3.1.4) isomerizes D-galactose to D-tagatose, a low-calorie sweetener. Protein engineering of Bacillus licheniformis isomerase has improved thermostability (half-life > 24 hours at 60°C) and catalytic efficiency (kcat/Km = 4.7 × 103 M−1s−1), enabling industrial-scale tagatose production without genetic modification [10].

Optimization Strategies:

  • Substrate Engineering: Lactose concentrations >40% shift equilibrium toward transgalactosylation [10]
  • Bioprocess Control: Fed-batch systems maintain optimal dissolved oxygen (DO > 30%) and prevent substrate inhibition
  • Enzyme Recycling: Immobilized enzymes retain >90% activity after 10 catalytic cycles [6]

Microbial Fermentation Techniques for Galactose Derivation

Microbial fermentation employs non-GMO strains of lactic acid bacteria (LAB), yeasts, and fungi to convert lactose or plant biomass into galactose. Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus metabolize lactose via the Tagatose-6-phosphate pathway, cleaving lactose into glucose and galactose intracellularly. However, these strains often excrete galactose due to incomplete metabolic pathways, leading to extracellular accumulation. In dairy fermentations, galactose concentrations reach 1.2–1.8 g/L, necessitating adjunct cultures like Lactococcus lactis subsp. cremoris for complete utilization [4] [8].

Non-dairy galactose production utilizes Aspergillus nidulans in solid-state fermentation of lignocellulosic biomass. This fungus secretes β-galactosidases and α-galactosidases to hydrolyze galactomannans from guar gum or carob, releasing free galactose. Process optimization reveals that pretreatment with dilute sulfuric acid (0.5–2.0% v/v) at 121°C enhances galactose liberation by 40–60%. Co-culturing Aspergillus with Saccharomyces cerevisiae strains harboring alternative GAL alleles (e.g., CER-A1) further improves galactose uptake via non-repressed pathways, achieving yields of 0.49 g galactose/g macroalgae [2] [10].

Table 2: Microbial Fermentation Performance for Galactose Production

MicroorganismSubstrateGalactose YieldConditions
Lactococcus lactis subsp. cremorisCheese whey permeate0.32 g/g lactosepH 6.5, 30°C, anaerobic
Aspergillus nidulansGuar gum0.41 g/g substrate30°C, 72 hours, solid-state
Saccharomyces cerevisiae (CER-A1)Macroalgae hydrolysate0.49 g/g sugarspH 5.0, 35°C, microaerophilic
Lactobacillus caseiSoy molasses0.28 g/g oligosaccharidespH 6.2, 37°C

Critical Parameters:

  • Carbon Source Regulation: Glucose repression abolishes galactose utilization; lactose/galactose mixtures prevent catabolite repression [4]
  • Oxygen Transfer: Respiratory metabolism in yeasts increases ATP yield for galactose transport (O2 > 2.5 mg/L) [2]
  • Nutrient Balancing: Nitrogen limitation triggers galactose excretion in LAB; C/N ratio of 25:1 maximizes yield [8]

Extraction Methodologies from Plant-Based Sources

Plant-based galactose extraction focuses on hydrolyzing galactomannans—polysaccharides composed of β-(1→4)-linked D-mannose backbones with α-(1→6)-D-galactose branches. Non-GMO sources include guar (Cyamopsis tetragonoloba), carob (Ceratonia siliqua), tara (Caesalpinia spinosa), and fenugreek (Trigonella foenum-graecum) seeds. The mannose-to-galactose (M/G) ratio determines extraction efficiency: lower M/G ratios (e.g., fenugreek = 1:1) yield higher galactose due to reduced polymer crystallinity [5].

Extraction Protocols:

  • Hot Water Extraction: Seeds are dehulled, milled, and suspended in water (80–90°C, pH 6.0–8.0). Galactomannans swell to form viscous gels, releasing bound galactose upon cooling. Fenugreek gum yields 20–30% galactose with 85% purity after ethanol precipitation [5].
  • Enzymatic Hydrolysis: α-Galactosidases (EC 3.2.1.22) from Aspergillus niger hydrolyze galactomannan side chains at 50°C and pH 4.5. Guar gum treated with 10 U/g enzyme liberates 92% free galactose in 12 hours, avoiding chemical degradation [5] [10].
  • Acid-Assisted Extraction: Dilute hydrochloric acid (0.1–0.5 M) at 100°C cleaves glycosidic bonds in hemicellulose. Tara gum hydrolysis achieves 88% galactose recovery but requires neutralization to prevent caramelization [5].

Table 3: Galactose Content in Non-GMO Plant Sources

Plant SourceCommon NameMannose/Galactose (M/G) RatioGalactose Content (% Dry Weight)
Trigonella foenum-graecumFenugreek1.0:1.020–30%
Cyamopsis tetragonolobaGuar1.6:1.035–42%
Caesalpinia spinosaTara3.0:1.022–28%
Ceratonia siliquaCarob3.5:1.018–25%

Purification Techniques:

  • Ethanol Precipitation: Crude extracts mixed with 2–3 volumes ethanol precipitate galactomannans; galactose remains in supernatant [5]
  • Ion-Exchange Chromatography: Anionic resins (DEAE-cellulose) bind acidic impurities; galactose elutes at 95% purity [7]
  • Ultrafiltration: 10 kDa membranes retain polysaccharides while permeating monomeric galactose [5]

Industrial Scalability: Pilot-scale processes combine enzymatic hydrolysis with membrane filtration to achieve >99% galactose purity, compliant with non-GMO certification standards. Tara gum processing at 500-L scale yields 1.2 kg galactose per kg gum, demonstrating commercial viability [5].

Properties

CAS Number

2595-98-4; 59-23-4

Product Name

Non-gmo-galactose

IUPAC Name

(4R,5R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

Molecular Formula

C6H12O6

Molecular Weight

180.156

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4+,5?,6?/m0/s1

InChI Key

WQZGKKKJIJFFOK-ZVGIEJTISA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)O

Solubility

not available

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